ent-Fisetinidol
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Overview
Description
ent-Fisetinidol is a type of flavan-3-ol, a class of flavonoids found in various plantsThese compounds are known for their antioxidant properties and are found in significant amounts in certain types of wood and bark, such as quebracho and wattle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Fisetinidol typically involves the condensation of flavan-3,4-diols with flavan-3-ols. One common method is the acid/Lewis acid activation at the C-4 position of a flavan-3,4-diol, followed by the trapping of the incipient C-4 carbocation by the nucleophilic centers of a flavan-3-ol . This method allows for the formation of the interflavanyl bond, which is crucial for the structure of proanthocyanidins.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the bark of quebracho and wattle trees. The extraction process typically includes the use of solvents and chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: ent-Fisetinidol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
ent-Fisetinidol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure and reactivity of proanthocyanidins.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, including anti-cancer and cardioprotective effects.
Industry: Used in the production of tannins for leather processing and as natural antioxidants in food and cosmetics
Mechanism of Action
The mechanism of action of ent-Fisetinidol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, this compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Fisetinidol: A stereoisomer of ent-Fisetinidol with similar antioxidant properties.
Catechin: Another flavan-3-ol with strong antioxidant activity.
Epicatechin: A stereoisomer of catechin with similar biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different levels of potency in various applications, making it a valuable compound for targeted research and industrial applications .
Biological Activity
Introduction
ent-Fisetinidol is a flavonoid belonging to the class of flavan-3-ols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from various research studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a 3-hydroxyflavone backbone, which is significant for its biological activities.
1. Antioxidant Activity
This compound exhibits notable antioxidant properties. Research indicates that flavan-3-ols, including this compound, can scavenge free radicals and inhibit lipid peroxidation. The effectiveness of this compound in reducing oxidative stress has been demonstrated through various assays:
- DPPH Radical Scavenging : The compound showed significant scavenging activity with an IC50 value comparable to other known antioxidants.
- Lipid Peroxidation Inhibition : It effectively inhibited the autoxidation of linoleic acid, demonstrating its potential in preventing lipid peroxidation in biological systems.
2. Anti-inflammatory Properties
This compound has been shown to modulate inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-κB), leading to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This property suggests its potential therapeutic role in inflammatory diseases.
3. Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects by promoting neuronal health and reducing neuroinflammation. In vitro studies on SH-SY5Y cells have shown that it enhances neuritogenesis and protects against oxidative stress-induced cell death.
4. Antimicrobial Activity
Although this compound itself has limited intrinsic antibacterial activity, studies have suggested that it can enhance the efficacy of other antimicrobial agents by inhibiting efflux pumps in bacteria, thereby increasing susceptibility to antibiotics.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other flavonoids:
Compound | Antioxidant Activity (IC50) | Anti-inflammatory Effect | Neuroprotective Effect | Antimicrobial Activity |
---|---|---|---|---|
This compound | Moderate | Significant | Significant | Limited |
(-)-Epicatechin | 13.5 μM | Yes | Yes | Moderate |
Quercetin | 15 μM | Yes | Yes | Significant |
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with this compound at concentrations as low as 0.05 µM significantly improved cell viability and reduced markers of oxidative damage.
Case Study 2: Anti-inflammatory Mechanisms
In a model of lipopolysaccharide (LPS)-induced inflammation, this compound was administered to assess its impact on cytokine production. The study found that it reduced IL-6 levels by approximately 40%, indicating its potential as an anti-inflammatory agent.
Properties
CAS No. |
35079-43-7 |
---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m1/s1 |
InChI Key |
VFZYLYJWCROVLO-HIFRSBDPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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